Oxidation State Differentiation: Sulfinic vs. Sulfonic Acid Analogs
The sulfinic acid group (oxidation state +4) in 6-aminopyridine-2-sulfinic acid provides a chemically distinct reactivity profile compared to its more oxidized and commercially prevalent sulfonic acid counterpart, 6-aminopyridine-2-sulfonic acid (oxidation state +6). This is a fundamental chemical differentiation [1].
| Evidence Dimension | Sulfur Oxidation State and Molecular Mass |
|---|---|
| Target Compound Data | Molecular Formula: C₅H₆N₂O₂S, Molecular Weight: 158.18 g/mol (CAS: 2169204-53-7) [1] |
| Comparator Or Baseline | 6-Aminopyridine-2-sulfonic acid: Molecular Formula: C₅H₆N₂O₃S, Molecular Weight: 174.18 g/mol (CAS: 109682-22-6) |
| Quantified Difference | Δ(Molecular Weight) = 16.00 g/mol. Target compound contains one fewer oxygen atom. |
| Conditions | Standard molecular characterization; consistent across chemical databases. |
Why This Matters
The distinct oxidation state confers different reactivity (e.g., susceptibility to further oxidation, nucleophilicity), enabling the compound to participate in unique transformations where the sulfonic acid derivative would be inert, directly impacting its utility as a synthetic intermediate.
- [1] Chemsrc. (2024). 6-Aminopyridine-2-sulfinic acid. CAS 2169204-53-7. Retrieved from Chemsrc database. View Source
